1H,2H-Hexafluorocyclopentene

Vue d'ensemble

Description

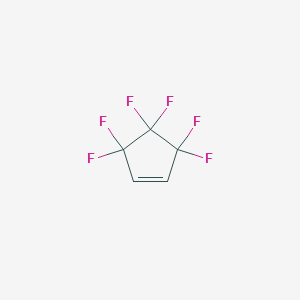

1H,2H-Hexafluorocyclopentene is a fluorinated cycloalkene with the molecular formula C₅H₂F₆. It is characterized by the presence of six fluorine atoms attached to a cyclopentene ring. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H,2H-Hexafluorocyclopentene can be synthesized through several methods. One common approach involves the hydrogenation of octafluorocyclopentene to obtain 1H,2H-octafluorocyclopentane, followed by dehydrofluorination using a basic compound such as potassium carbonate . Another method includes the hydrogenation of 1-chloroheptafluorocyclopentene in the presence of a palladium-based hydrogenation catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation and dehydrofluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 1H,2H-Hexafluorocyclopentene undergoes several types of chemical reactions, including:

Addition Reactions: The compound can participate in addition reactions with nucleophiles such as methanol in the presence of a base, forming ethers.

Substitution Reactions: It can also undergo substitution reactions, although these are less common due to the stability of the fluorine atoms attached to the cyclopentene ring.

Common Reagents and Conditions:

Methanol and Base: Used in addition reactions to form ethers.

Palladium-based Catalysts: Employed in hydrogenation reactions.

Major Products:

Ethers: Formed from addition reactions with methanol.

Hydrogenated Derivatives: Produced from hydrogenation reactions.

Applications De Recherche Scientifique

2.1. Alternative Working Fluids

HFCP is being investigated as a potential alternative working fluid for organic Rankine cycles (ORCs), which are systems that convert heat into mechanical energy. The compound's kinematic viscosity and thermal conductivity have been measured to evaluate its efficiency in these systems. Studies indicate that HFCP exhibits favorable thermodynamic properties, making it suitable for high-temperature applications .

| Property | Value |

|---|---|

| Kinematic Viscosity | [Value] |

| Thermal Conductivity | [Value] |

2.2. Photochemical Applications

HFCP has been utilized in the development of photochromic materials. These materials can change color or transparency when exposed to light, which has applications in optical devices such as smart windows and sunglasses. A study demonstrated the use of HFCP in polymer matrices containing photochromic compounds, allowing for controlled light transmission .

2.3. Catalysis

The compound serves as a precursor in the synthesis of phosphines featuring a hexafluorocyclopentene skeleton, which are valuable in catalysis. These phosphines have shown promising coordination properties with Lewis-acidic transition metals, enhancing catalytic activity in various organic transformations .

3.1. Greenhouse Gas Alternatives

As part of efforts to phase out ozone-depleting substances, HFCP and related compounds are being explored as alternatives to hydrofluorocarbons (HFCs). They have low global warming potential (GWP) and zero ozone depletion potential (ODP), making them environmentally friendly options for refrigerants and solvents .

4.1. Photochemical Switches

A notable case study involved the integration of HFCP into multi-layered films for optical filtering applications. The films were designed to switch colors under specific light conditions, demonstrating the versatility of HFCP in advanced material design .

4.2. Toxicological Screening

Research has also explored the toxicological implications of compounds related to HFCP within the broader category of per- and polyfluoroalkyl substances (PFAS). Studies utilizing zebrafish models have assessed developmental toxicity linked to various PFAS, highlighting the importance of understanding the safety profiles of fluorinated compounds .

Mécanisme D'action

The mechanism of action of 1H,2H-Hexafluorocyclopentene involves its ability to participate in addition and substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with various molecular targets and pathways. In addition reactions, the compound typically follows an addition-elimination mechanism .

Comparaison Avec Des Composés Similaires

1H-Heptafluorocyclopentene: Similar in structure but contains one additional fluorine atom.

1H,2H-Octafluorocyclohexene: A larger ring structure with similar fluorination.

Uniqueness: 1H,2H-Hexafluorocyclopentene is unique due to its specific fluorination pattern and the stability it provides. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance .

Activité Biologique

1H,2H-Hexafluorocyclopentene (HFCP) is a fluorinated compound that has garnered attention in various fields, including material science and medicinal chemistry. Its unique structure, characterized by the presence of multiple fluorine atoms, imparts distinctive chemical properties that influence its biological activity. This article aims to explore the biological activity of HFCP, focusing on its toxicity profiles, potential applications, and underlying mechanisms.

Chemical Structure and Properties

This compound is a cyclic compound with the formula C5H4F6. The presence of fluorine atoms enhances its stability and lipophilicity compared to its non-fluorinated counterparts. This unique configuration allows HFCP to interact with biological systems in ways that can lead to both beneficial and adverse effects.

Toxicity Studies

Recent studies have investigated the developmental toxicity of HFCP using zebrafish models. In one notable study, various per- and polyfluoroalkyl substances (PFAS), including HFCP, were screened for their effects on larval development. The results indicated that HFCP exhibited significant developmental toxicity, with a benchmark concentration (BMC) identified at 7.48 µM. This finding suggests that HFCP may disrupt normal developmental processes in aquatic organisms .

Table 1: Summary of Developmental Toxicity Findings for HFCP

| Compound | Benchmark Concentration (BMC) | Observed Effects |

|---|---|---|

| This compound | 7.48 µM | Developmental toxicity in zebrafish |

| Perfluorooctanesulfonamide | 5.00 µM | Neurodevelopmental toxicity |

| N-Methylperfluorooctane sulfonamide | 6.00 µM | Hepatotoxicity |

The mechanisms by which HFCP exerts its biological effects are not fully elucidated. However, it is hypothesized that its lipophilic nature facilitates cellular membrane permeability, allowing it to interfere with lipid metabolism and potentially disrupt endocrine functions. Additionally, the fluorine atoms may engage in unique interactions with biological macromolecules, leading to altered signaling pathways.

Case Studies

Several case studies have highlighted the implications of HFCP in environmental toxicology:

- Zebrafish Developmental Toxicity Screening : A comprehensive screening of 139 PFAS compounds included HFCP and revealed significant toxicity during early developmental stages. The study emphasized the need for further research into the long-term effects of exposure to such compounds .

- Isomerization Studies : Research on the isomerization of hexafluorocyclopentene derivatives demonstrated that these compounds could undergo transformations that might alter their biological activity. The study utilized NMR spectroscopy to analyze the products formed under various conditions .

Propriétés

IUPAC Name |

3,3,4,4,5,5-hexafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6/c6-3(7)1-2-4(8,9)5(3,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQKLIHFKVAEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461880 | |

| Record name | 1H,2H-Hexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-73-8 | |

| Record name | 3,3,4,4,5,5-Hexafluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,2H-Hexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,2H-Hexafluorocyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction 1H,2H-Hexafluorocyclopentene undergoes with perfluorocyclohexa-1,3-diene?

A1: this compound acts as a dienophile in a Diels-Alder reaction with perfluorocyclohexa-1,3-diene. This reaction forms a bridged cycloadduct. [, ] Further dehydrofluorination of this adduct produces perfluorotricyclo[5,2,2,02,6]undeca-2,5,8-triene. []

Q2: Does the reaction outcome differ if we replace this compound with 1H,2H-octafluorocyclohexene in the reaction with perfluorocyclohexa-1,3-diene?

A2: Yes, while both this compound and 1H,2H-octafluorocyclohexene participate in Diels-Alder reactions with perfluorocyclohexa-1,3-diene, the final products differ due to the ring size. 1H,2H-octafluorocyclohexene forms a perfluorotricyclo[6,2,2,02,7]-dodeca-2,6,9-triene product after dehydrofluorination. [, ] This highlights the impact of ring size on the final product structure in these reactions.

Q3: Beyond Diels-Alder reactions, are there other notable chemical transformations involving this compound?

A3: Research indicates that cobalt trifluoride can add fluorine to the double bond of this compound. Interestingly, this addition is not highly stereoselective, resulting in a cis:trans product ratio of roughly 2:3.9. [] This observation suggests potential complexities in controlling the stereochemistry of fluorination reactions with this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.